Antimalarial agent 15
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Overview
Description
Antimalarial agent 15 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle. The development of this compound aims to address the growing issue of drug resistance in malaria treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 15 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are known for their antimalarial properties . The reaction conditions typically involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
Antimalarial agent 15 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other protozoan pathogens.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mechanism of Action
Antimalarial agent 15 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme derivatives that kill the parasite . The compound also disrupts nucleic acid and protein synthesis, further inhibiting parasite growth and replication .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial drug that also targets heme detoxification.
Artemisinin: A natural product with a unique mechanism involving the generation of free radicals.
Quinine: An older antimalarial agent with a similar mode of action to chloroquine.
Uniqueness
Antimalarial agent 15 stands out due to its enhanced efficacy against drug-resistant strains of Plasmodium falciparum. Its unique chemical structure allows it to overcome resistance mechanisms that limit the effectiveness of other antimalarial drugs .
Properties
Molecular Formula |
C29H30N2O6 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
methyl (3S)-2-[2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O6/c1-4-5-8-18-13-27(33)37-25-12-17(2)11-24(28(18)25)36-16-26(32)31-15-22-20(14-23(31)29(34)35-3)19-9-6-7-10-21(19)30-22/h6-7,9-13,23,30H,4-5,8,14-16H2,1-3H3/t23-/m0/s1 |
InChI Key |
USKDWDUNHJEKIJ-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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